(4-Bromo-2-chloro-5-methoxyphenyl)boronic acid
Description
Properties
IUPAC Name |
(4-bromo-2-chloro-5-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrClO3/c1-13-7-2-4(8(11)12)6(10)3-5(7)9/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUAPYZFKLNZMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)Br)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90656858 | |
| Record name | (4-Bromo-2-chloro-5-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850567-94-1 | |
| Record name | (4-Bromo-2-chloro-5-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Based on the search results, here's what can be gathered about the applications of compounds similar to "(4-Bromo-2-chloro-5-methoxyphenyl)boronic acid":
Note: Direct information on "this compound" is limited in the search results. However, the related compounds and uses of boronic acids, in general, can provide insights.
Potential Applications Based on Similar Compounds
- (Substituted Picolinates as Herbicides):
-
Use in Chemical Synthesis:
- The provided text includes examples of 2-chloro-5-methoxyphenylboronic acid (a similar compound) being used in chemical synthesis . It participates in reactions such as Suzuki couplings to form more complex molecules .
- One example involves the synthesis of 4-(2-chloro-5-methoxyphenyl)-2-methyl-8-(trifluoromethyl)quinazoline, using 2-chloro-5-methoxyphenylboronic acid as a reactant .
- Another example details the synthesis of 3-bromo-2'-chloro-5'-methoxybiphenyl-2-amine using a similar boronic acid derivative .
- It is also used in the synthesis of 4-(2-chloro-5-methoxyphenyl)-8-(trifluoromethyl)quinazoline .
- Boronic Acids in General Applications:
General Information on Boronic Acids
Boronic acids feature a boron atom bonded to two hydroxyl groups and an organic substituent . They are versatile building blocks in organic chemistry . The utility of boronic acids arises from their ability to form reversible covalent complexes with diols, amino alcohols, hydroxy carboxylic acids, and related molecules .
Potential Therapeutic Applications (Indirect)
-
Chalcones as a Privileged Scaffold:
- Chalcones, while structurally different, are mentioned as a "privileged scaffold" with potential therapeutic applications . They exhibit good pharmacological and toxicity profiles, high gastrointestinal absorption, and good water solubility .
- The study indicates that chalcones have potential for development into therapeutic agents .
- Antimicrobial and Antioxidant Properties:
Summary Table of Potential Applications
Storage Information
Keep in a dark place, sealed in dry conditions, at room temperature .
Mechanism of Action
The compound exerts its effects primarily through its participation in cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds by reacting with organohalides in the presence of a palladium catalyst. The molecular targets and pathways involved are typically the organic molecules that undergo the cross-coupling reaction.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Arylboronic Acids
*Reported or estimated pKa values under aqueous conditions.
†Inferred from substituent effects discussed in .
Key Comparative Insights
Electronic Effects and pKa Modulation: The tri-substituted structure of this compound exhibits a lower pKa (~7.5) compared to monosubstituted analogs like 3-AcPBA (pKa ~8.5) and 4-MCPBA (pKa ~9.0). This is attributed to the combined electron-withdrawing effects of Br and Cl, which stabilize the boronate anion, enhancing diol-binding at physiological pH . In contrast, fluoro-substituted analogs (e.g., 4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid) achieve even lower pKa (~7.2) due to fluorine’s stronger electronegativity, improving binding kinetics for real-time sensing applications .
Diol-Binding Affinity and Selectivity :
- The compound’s diol-binding constant (Kₐ) is expected to surpass that of 3-AcPBA and 4-MCPBA, as EWGs increase boronic acid reactivity. However, its Kₐ may lag behind fluorinated derivatives due to steric hindrance from the bulky bromo group .
- Kinetic studies show that arylboronic acids with meta- or para-substitutions bind diols (e.g., glucose, fructose) within seconds, with kon values tracking thermodynamic affinities. This suggests the compound’s utility in rapid-response sensors .
Applications in Materials and Biomedicine :
- Compared to polycyclic boronic acids (e.g., phenanthren-9-yl boronic acid), which show anticancer activity, this compound’s smaller aromatic system may reduce cytotoxicity but enhance compatibility with polymer matrices for drug delivery or vitrimers .
- Unlike 4-methoxybenzeneboronic acid, which readily forms boroxine anhydrides, the steric bulk of Br and Cl in this compound likely inhibits anhydride formation, favoring stable diol complexes instead .
Synthetic Utility: The bromo and chloro substituents make this compound a versatile intermediate for sequential cross-coupling reactions. For example, the bromo group can undergo Suzuki coupling, while the chloro group allows further functionalization via Buchwald-Hartwig amination, a flexibility absent in monosubstituted analogs .
Preparation Methods
General Synthetic Strategy
The preparation of (4-Bromo-2-chloro-5-methoxyphenyl)boronic acid typically involves the borylation of a suitably substituted aryl halide . The most common approach is the palladium-catalyzed borylation of the corresponding aryl bromide or chloride, using diboron reagents such as bis(pinacolato)diboron (B2pin2) as the boron source.
Palladium-Catalyzed Borylation
- Starting material: 4-Bromo-2-chloro-5-methoxybenzene (or its positional isomers)
- Boron source: Bis(pinacolato)diboron (B2pin2)
- Catalyst: Palladium complexes such as Pd(PPh3)4 or Pd(dppf)Cl2
- Base: Potassium acetate or potassium carbonate
- Solvent: Polar aprotic solvents like dimethylformamide (DMF), tetrahydrofuran (THF), or toluene
- Temperature: Typically 60–100°C under inert atmosphere (nitrogen or argon)
- Oxidative addition of the aryl halide to Pd(0)
- Transmetalation with the diboron reagent
- Reductive elimination to form the arylboronic ester intermediate
- Hydrolysis or oxidation to yield the boronic acid
This method is favored for its mild conditions and high selectivity.
Industrial Production Considerations
- Scale-up typically involves continuous flow reactors for better heat and mass transfer.
- Optimization of catalyst loading, temperature, and solvent choice is critical to maximize yield and purity.
- Purification often involves crystallization or chromatography to remove impurities and boroxine by-products.
Stability and Characterization Notes
- Boronic acids can form cyclic trimers (boroxines) which affect stability and NMR spectra.
- Derivatization with diols (e.g., pinacol) can stabilize the compound as boronic esters for easier handling.
- Characterization commonly employs ¹H, ¹³C, and ¹¹B NMR spectroscopy, as well as mass spectrometry.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents & Conditions | Advantages | Disadvantages | Typical Yield Range |
|---|---|---|---|---|
| Pd-Catalyzed Borylation | Pd catalyst, B2pin2, base, DMF/THF, 60–100°C | Mild conditions, selective | Requires expensive catalyst | 70–90% |
| Grignard + Trialkylborate | Mg, trialkylborate (e.g., trimethylborate), low T | Straightforward, good yields | Sensitive to moisture, temperature control needed | 60–85% |
| One-Pot Synthesis (related) | SOCl2, Lewis acid, hydroborate, organic solvents | Fewer steps, scalable | Complex optimization, solvent recovery issues | Variable |
Summary of Research Findings
- The palladium-catalyzed borylation remains the most widely used and efficient method for preparing this compound, balancing yield, purity, and operational simplicity.
- Grignard reagent methods are classical alternatives but require stringent anhydrous conditions and temperature control.
- Industrial methods focus on cost reduction and waste minimization, exploring one-pot synthesis and continuous flow techniques.
- Stability concerns due to boroxine formation necessitate careful handling and sometimes derivatization for storage and analysis.
Q & A
Q. What strategies mitigate decomposition during storage and handling?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
